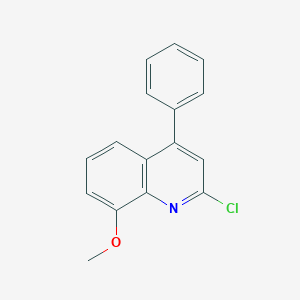
1-(3-methoxyphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-methoxyphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride, also known as MPHP, is a synthetic compound that belongs to the family of beta-adrenergic receptor agonists. MPHP is commonly used as a research chemical in scientific studies related to the field of pharmacology. It is a white crystalline powder that is soluble in water and has a molecular formula of C16H24ClNO3.
作用机制
1-(3-methoxyphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride acts as a selective beta-adrenergic receptor agonist, which means that it activates only beta-adrenergic receptors and not other types of receptors. The activation of beta-adrenergic receptors by this compound leads to the activation of various intracellular signaling pathways, which ultimately leads to the physiological effects of this compound.
Biochemical and Physiological Effects:
This compound has various biochemical and physiological effects on the body. It increases heart rate and blood pressure by activating beta-1 adrenergic receptors in the heart and blood vessels. It also increases metabolism by activating beta-2 adrenergic receptors in the liver and skeletal muscles. This compound has been shown to have bronchodilatory effects, which makes it useful in the treatment of asthma.
实验室实验的优点和局限性
The advantages of using 1-(3-methoxyphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride in lab experiments are that it is a selective beta-adrenergic receptor agonist, which means that it activates only beta-adrenergic receptors and not other types of receptors. It is also a potent agonist, which means that it produces a strong physiological response. The limitations of using this compound in lab experiments are that it is a synthetic compound, which means that it may not accurately represent the physiological effects of natural compounds. It is also a research chemical, which means that its long-term effects on the body are not well understood.
未来方向
There are several future directions for the study of 1-(3-methoxyphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride. One direction is to study its effects on different types of beta-adrenergic receptors. Another direction is to study its effects on different physiological processes such as glucose metabolism and lipid metabolism. Additionally, the long-term effects of this compound on the body need to be studied in order to fully understand its potential as a therapeutic agent.
Conclusion:
In conclusion, this compound is a synthetic compound that is commonly used in scientific research to study the effects of beta-adrenergic receptors on various physiological processes. It has various biochemical and physiological effects on the body and is a potent agonist of beta-adrenergic receptors. While this compound has several advantages for lab experiments, its long-term effects on the body are not well understood and further research is needed to fully understand its potential as a therapeutic agent.
合成方法
The synthesis of 1-(3-methoxyphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride involves the reaction of 3-methoxyphenol with 1-pyrrolidinepropanol in the presence of hydrochloric acid. The resulting product is then purified using various techniques such as recrystallization and chromatography. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
科学研究应用
1-(3-methoxyphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride is commonly used in scientific research to study its effects on beta-adrenergic receptors. Beta-adrenergic receptors are a group of G-protein-coupled receptors that are involved in the regulation of various physiological processes such as heart rate, blood pressure, and metabolism. This compound is used to study the mechanism of action of beta-adrenergic receptors and their role in various physiological processes.
属性
IUPAC Name |
1-(3-methoxyphenoxy)-3-pyrrolidin-1-ylpropan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3.ClH/c1-17-13-5-4-6-14(9-13)18-11-12(16)10-15-7-2-3-8-15;/h4-6,9,12,16H,2-3,7-8,10-11H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKPZXVITPBQFOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC(CN2CCCC2)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(4-acetyl-1-piperazinyl)sulfonyl]morpholine](/img/structure/B4966812.png)
![2-{2-[(4-bromophenyl)thio]ethyl}pyridine oxalate](/img/structure/B4966821.png)

![3-(4-methoxyphenyl)-5-{[5-(2-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4966827.png)
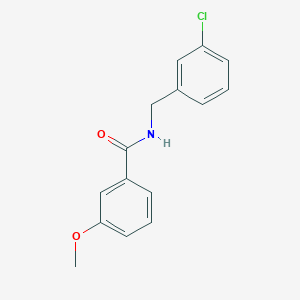
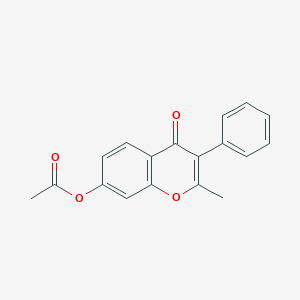
![N,N-diethyl-2-[(4-phenyl-1-phthalazinyl)oxy]ethanamine](/img/structure/B4966850.png)
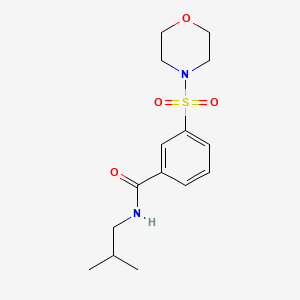

![1-(3-chlorophenyl)-4-[phenyl(phenylthio)acetyl]piperazine](/img/structure/B4966876.png)
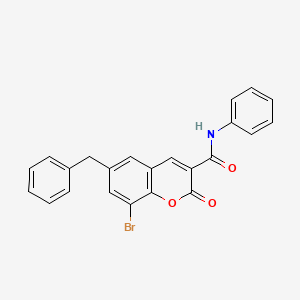
![1-{1-[(2,6-dimethoxy-3-pyridinyl)carbonyl]-3-piperidinyl}-4-(2-fluorophenyl)piperazine](/img/structure/B4966887.png)
![N-methyl-N-[(7-methyl-1H-benzimidazol-2-yl)methyl]-6-oxo-1-(2-phenylethyl)-3-piperidinecarboxamide](/img/structure/B4966897.png)
